molecular formula C16H12F6O3S2 B14094033 Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]-sulfonium trifluoromethanesulfonate

Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]-sulfonium trifluoromethanesulfonate

Cat. No.: B14094033
M. Wt: 430.4 g/mol
InChI Key: YVRLZZAZRUAIFE-UHFFFAOYSA-M
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Description

Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]-sulfonium trifluoromethanesulfonate is a chemical compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes a sulfonium group bonded to a trifluoropropenyl moiety, making it a valuable reagent in organic synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]-sulfonium trifluoromethanesulfonate typically involves the reaction of diphenylsulfonium salts with trifluoropropenyl compounds under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]-sulfonium trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted trifluoropropenyl derivatives .

Scientific Research Applications

Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]-sulfonium trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]-sulfonium trifluoromethanesulfonate exerts its effects involves the interaction of the sulfonium group with various molecular targets. The trifluoropropenyl moiety can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and selectivity in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]-sulfonium trifluoromethanesulfonate is unique due to the presence of the trifluoropropenyl group, which imparts distinct chemical properties and reactivity compared to other sulfonium salts. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

diphenyl(3,3,3-trifluoroprop-1-enyl)sulfanium;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3S.CHF3O3S/c16-15(17,18)11-12-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)8(5,6)7/h1-12H;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRLZZAZRUAIFE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C=CC(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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